molecular formula C5H12ClNO B15201156 2-(2-Aminocyclopropyl)ethanol hydrochloride

2-(2-Aminocyclopropyl)ethanol hydrochloride

Cat. No.: B15201156
M. Wt: 137.61 g/mol
InChI Key: MCRKYKNCANVQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminocyclopropyl)ethanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a useful research chemical known for its applications in various scientific fields. The compound is characterized by the presence of an aminocyclopropyl group attached to an ethanol moiety, and it is commonly used in research settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminocyclopropyl)ethanol hydrochloride typically involves the reaction of cyclopropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminocyclopropyl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminocyclopropyl)ethanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Aminocyclopropyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminocyclopropyl)ethanol hydrochloride
  • Cyclopropylamine
  • Ethylene oxide derivatives

Uniqueness

2-(2-Aminocyclopropyl)ethanol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of an aminocyclopropyl group and an ethanol moiety, making it valuable for specialized research applications .

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

2-(2-aminocyclopropyl)ethanol;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c6-5-3-4(5)1-2-7;/h4-5,7H,1-3,6H2;1H

InChI Key

MCRKYKNCANVQOE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)CCO.Cl

Origin of Product

United States

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